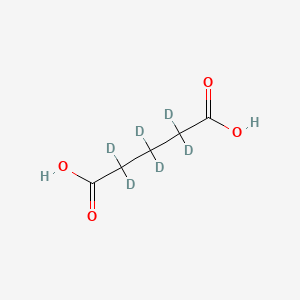
Pentanedioic-d6 acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanedioic-d6 acid, also known as deuterated glutaric acid, is a stable isotope-labeled compound. It is a derivative of pentanedioic acid where six hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research as a tracer in metabolic studies and as a reference standard in analytical chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic-d6 acid typically involves the deuteration of pentanedioic acid. One common method includes the reaction of pentanedioic acid with sodium hydroxide in methanol, followed by further reaction with sodium hydroxide in deuterium oxide (water-d2) in the presence of platinum on activated charcoal as a catalyst . The reaction conditions are carefully controlled to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound is not as common due to its specialized use in research. the methods used in laboratory synthesis can be scaled up for industrial purposes if needed. The key steps involve ensuring the availability of deuterium oxide and maintaining the reaction conditions to achieve high yields of the deuterated product.
Análisis De Reacciones Químicas
Types of Reactions
Pentanedioic-d6 acid can undergo various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: It can be oxidized to form carbon dioxide and water.
Reduction: It can be reduced to form pentanediol.
Substitution: It can undergo substitution reactions where the carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various reagents can be used depending on the desired substitution, such as thionyl chloride for forming acyl chlorides.
Major Products Formed
Oxidation: Carbon dioxide and water.
Reduction: Pentanediol.
Substitution: Acyl chlorides, esters, and amides depending on the reagents used.
Aplicaciones Científicas De Investigación
Pentanedioic-d6 acid is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme activities.
Analytical Chemistry: Employed as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biological Research: Helps in understanding the metabolism of glutaric acid and related compounds.
Medical Research: Used in the study of metabolic disorders such as glutaric aciduria.
Mecanismo De Acción
The mechanism of action of pentanedioic-d6 acid involves its incorporation into metabolic pathways where it acts as a tracer. The deuterium atoms replace hydrogen atoms, allowing researchers to track the compound through various biochemical processes. This helps in identifying metabolic intermediates and understanding enzyme kinetics.
Comparación Con Compuestos Similares
Similar Compounds
Pentanedioic acid: The non-deuterated form of pentanedioic-d6 acid.
Hexanedioic acid: Another dicarboxylic acid with similar properties.
Butanedioic acid: A shorter-chain dicarboxylic acid.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in research applications where tracking and quantification of metabolic processes are required. Its stability and similarity to the non-deuterated form allow it to mimic natural metabolic pathways without altering the biological processes significantly.
Propiedades
IUPAC Name |
2,2,3,3,4,4-hexadeuteriopentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
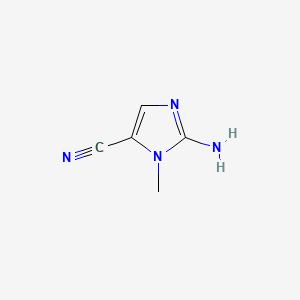
![Pyrrolo[1,2-a]pyrazin-1(2H)-one, hexahydro-7-hydroxy-4-methyl-, [4R-(4-alpha-,7-ba-,8a-ba-)]- (9CI)](/img/new.no-structure.jpg)
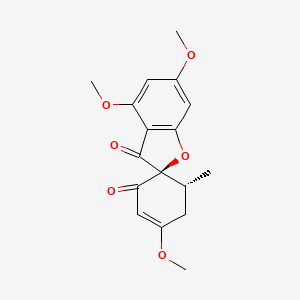

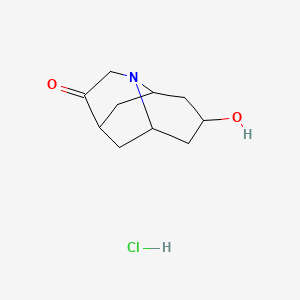
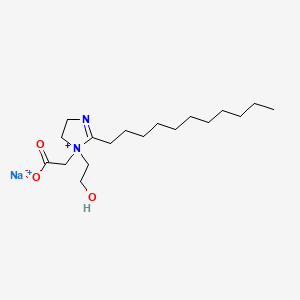
![3-[(1Z)-1-Buten-3-yn-1-yl]pyridine](/img/structure/B585036.png)
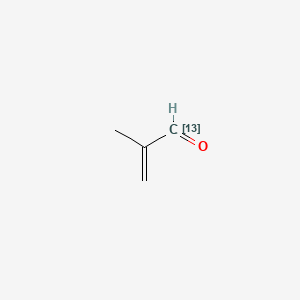
![methyl 2-[(3S)-3-[tert-butyl(dimethyl)silyl]oxy-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]benzoate](/img/structure/B585041.png)
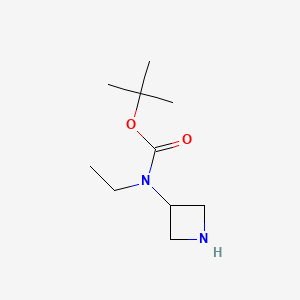
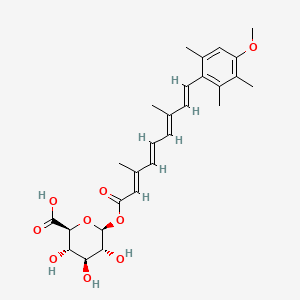
![acetic acid;(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B585045.png)
